

"chemical structure of Compound example 232"

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Compound of Interest

Compound Name: GLP-1R agonist 17

Cat. No.: B12412248

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Information regarding the specific chemical structure, quantitative biological data, and detailed experimental protocols for "Compound example 232" is not publicly available in the searched resources. The compound is cited in patent CN113831337A, which is not available in English translation within public databases.

This technical guide provides a comprehensive overview of the publicly available information for "Compound example 232," also identified as "**GLP-1R agonist 17**," and details the well-established signaling pathway of its target, the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Compound Identification

"Compound example 232" is a research chemical identified as a potent Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist^{[1][2][3][4][5]}. It is also marketed under the name "**GLP-1R agonist 17**". The compound is intended for research purposes, particularly in the study of cardiovascular and metabolic diseases.

Table 1: Compound Identification

Identifier	Value
Compound Name	Compound example 232
Alternative Name	GLP-1R agonist 17
CAS Number	2749609-28-5

| Molecular Formula | C₂₈H₂₆ClFN₄O₄S |

Biological Activity

While specific quantitative data such as EC₅₀ or IC₅₀ values for "Compound example 232" are not detailed in the available literature, it is consistently described as a GLP-1 receptor agonist with "excellent agonism".

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of "Compound example 232" are not publicly available. This information is likely contained within the priority patent CN113831337A.

GLP-1 Receptor Signaling Pathway

As "Compound example 232" is a GLP-1R agonist, its mechanism of action involves the activation of the GLP-1 receptor signaling pathway. This pathway plays a crucial role in glucose homeostasis and has become a significant target for the treatment of type 2 diabetes and obesity.

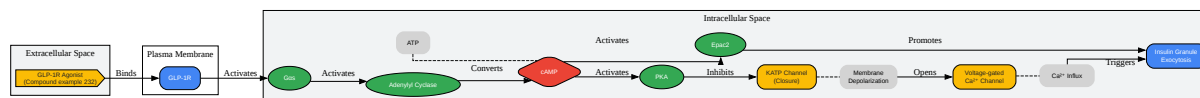
The binding of a GLP-1R agonist, such as "Compound example 232," to the GLP-1 receptor on pancreatic β -cells initiates a cascade of intracellular events. This activation primarily involves the G α s subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). The rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

Activated PKA and Epac2 have several downstream effects, including:

- Closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization.
- Influx of calcium ions (Ca²⁺) through voltage-gated calcium channels.
- Enhanced exocytosis of insulin-containing granules.

This signaling cascade results in glucose-dependent insulin secretion.

Below is a diagram illustrating the GLP-1 receptor signaling pathway.



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GLP-1 Receptor Signaling Pathway

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